Hexyl l-phenylalaninate hydrochloride

Description

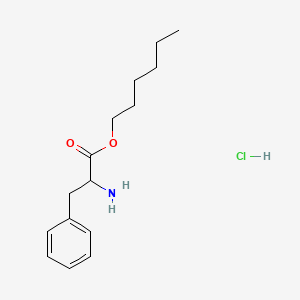

Hexyl L-phenylalaninate hydrochloride is a derivative of the amino acid L-phenylalanine, where the carboxylic acid group is esterified with a hexyl (C₆H₁₃) chain and the amino group is protonated as a hydrochloride salt. This modification enhances lipophilicity and stability, making it useful in organic synthesis, peptide chemistry, and drug delivery systems.

Key Properties (Inferred):

- Molecular Formula: C₁₅H₂₂ClNO₂

- Molecular Weight: ~299.80 g/mol (calculated).

- Solubility: Likely less water-soluble than shorter-chain analogs (e.g., methyl or ethyl esters) due to increased hydrophobicity.

Properties

Molecular Formula |

C15H24ClNO2 |

|---|---|

Molecular Weight |

285.81 g/mol |

IUPAC Name |

hexyl 2-amino-3-phenylpropanoate;hydrochloride |

InChI |

InChI=1S/C15H23NO2.ClH/c1-2-3-4-8-11-18-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H |

InChI Key |

IMWSECDMWQOVHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C(CC1=CC=CC=C1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexyl l-phenylalaninate hydrochloride can be synthesized through the esterification of l-phenylalanine with hexyl alcohol in the presence of a suitable catalyst. The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:

Esterification: l-phenylalanine reacts with hexyl alcohol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Formation of Hydrochloride Salt: The resulting ester is treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous reactors and advanced purification techniques such as crystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Hexyl l-phenylalaninate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol group.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted esters and amides.

Scientific Research Applications

Hexyl l-phenylalaninate hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential effects on cellular processes and as a tool for understanding amino acid metabolism.

Medicine: Investigated for its potential therapeutic effects, including its role in drug delivery systems.

Industry: Utilized in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism of action of hexyl l-phenylalaninate hydrochloride involves its interaction with various molecular targets and pathways. The compound can influence cellular processes by:

Binding to Receptors: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.

Enzyme Inhibition: Inhibiting or activating enzymes involved in metabolic pathways.

Membrane Permeability: Altering the permeability of cell membranes, affecting the transport of ions and molecules.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares hexyl L-phenylalaninate hydrochloride with methyl and ethyl analogs:

Physicochemical Properties

- Solubility: Methyl ester: Highly soluble in methanol, ethanol, and water due to short alkyl chain . Hexyl ester: Expected to be more soluble in nonpolar solvents (e.g., toluene, chlorobenzene) .

- Melting Points:

Research Findings and Trends

Gelation Behavior ()

Studies on methyl L-phenylalaninate HCl show that solvent polarity significantly impacts self-assembly and gelation. Hexyl analogs, with longer alkyl chains, are expected to form gels in less polar solvents (e.g., chlorobenzene) due to enhanced van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.